Acyl Chain-Length Specificity: Short-Chain Carboxylesterase vs. Long-Chain Acid Lipase Substrate Partitioning
In a systematic comparison using EBV-transformed lymphoid cell lines from Wolman disease patients, Negre et al. (1984) demonstrated that 4-methylumbelliferyl esters with short acyl chains (C2–C4, including propionate) are preferentially hydrolyzed by nonspecific carboxylesterases at pH 6.0–8.0, whereas long-chain esters (C12–C18, such as palmitate and laurate) are the optimal substrates for lysosomal acid lipase. Taurocholate inhibition experiments confirmed that the short-chain ester hydrolase activity is biochemically distinct from acid lipase [1]. This means 4-MU propionate selectively reports on carboxylesterase activity, while 4-MU palmitate primarily measures acid lipase – a critical distinction for diagnostic and enzyme-profiling assay design.
| Evidence Dimension | Enzyme class selectivity based on acyl chain length |
|---|---|
| Target Compound Data | 4-MU propionate (C3): hydrolyzed by nonspecific carboxylesterases (pH 6.0–8.0, not inhibited by taurocholate) |
| Comparator Or Baseline | 4-MU palmitate (C16) and 4-MU laurate (C12): optimal substrates for lysosomal acid lipase (pH 4.0–5.0, taurocholate-activated) |
| Quantified Difference | C3 ester activity: >90% attributable to carboxylesterases; C12–C18 ester activity: >80% attributable to acid lipase under optimal conditions |
| Conditions | EBV-transformed human lymphoid cell lines; pH 4.0 (acid lipase) and pH 6.0–8.0 (carboxylesterases); ± taurocholate (1–2.5 g/L) |
Why This Matters
Procurement of 4-MU propionate rather than 4-MU palmitate is essential when the assay target is carboxylesterase/esterase D activity (e.g., esterase deficiency screening); using palmitate would predominantly measure a different enzyme system (lysosomal acid lipase), leading to false-negative or misleading results.
- [1] Negre A, Salvayre R, Vuillaume M, Durand P, Douste-Blazy L. Acid Lipase and Carboxylesterases in EBV-Transformed Lymphoid Cell Line from Wolman's Disease: Influence of Fatty Acid Structure of Substrate. Enzyme. 1984;31(4):241-246. doi:10.1159/000469533. View Source
